molecular formula C11H21NO2S B13290726 Tert-butyl 2-methyl-4-sulfanylpiperidine-1-carboxylate

Tert-butyl 2-methyl-4-sulfanylpiperidine-1-carboxylate

Cat. No.: B13290726
M. Wt: 231.36 g/mol
InChI Key: VMYQICBYCQSTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-MERCAPTO-2-METHYL-PIPERIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-MERCAPTO-2-METHYL-PIPERIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Mercapto Group: The mercapto group (-SH) can be introduced via thiolation reactions, where a thiol reagent is reacted with a suitable precursor.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-MERCAPTO-2-METHYL-PIPERIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Acid or base catalysts for esterification and substitution reactions.

Major Products Formed

    Disulfides: Formed from the oxidation of the mercapto group.

    Reduced Piperidine Derivatives: Formed from reduction reactions.

    Substituted Piperidines: Formed from substitution reactions.

Scientific Research Applications

4-MERCAPTO-2-METHYL-PIPERIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-MERCAPTO-2-METHYL-PIPERIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The piperidine ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

tert-butyl 2-methyl-4-sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO2S/c1-8-7-9(15)5-6-12(8)10(13)14-11(2,3)4/h8-9,15H,5-7H2,1-4H3

InChI Key

VMYQICBYCQSTAK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.